molecular formula C10H8FNO2 B14029090 Methyl 2-cyano-5-fluorophenylacetate

Methyl 2-cyano-5-fluorophenylacetate

Cat. No.: B14029090
M. Wt: 193.17 g/mol
InChI Key: DNUKOYQIPVCRFM-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-fluorophenylacetate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of phenylacetate, featuring a cyano group (-CN) and a fluorine atom (-F) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of steam baths to facilitate the reaction . The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .

Scientific Research Applications

Methyl 2-cyano-5-fluorophenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-5-chlorophenylacetate
  • Methyl 2-cyano-5-bromophenylacetate
  • Methyl 2-cyano-5-iodophenylacetate

Uniqueness

Methyl 2-cyano-5-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(2-cyano-5-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-9(11)3-2-7(8)6-12/h2-4H,5H2,1H3

InChI Key

DNUKOYQIPVCRFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

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